For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of IMGC936 in Solid Tumors
Executive Summary
IMGC936 is a first-in-class antibody-drug conjugate (ADC) designed to target ADAM9 (A Disintegrin and Metalloproteinase Domain 9), a transmembrane protein overexpressed in a variety of solid tumors with limited expression in normal tissues.[1][2] Developed collaboratively by ImmunoGen and MacroGenics, IMGC936 comprises a high-affinity humanized anti-ADAM9 antibody, site-specifically conjugated to a next-generation maytansinoid payload, DM21, via a stable, cleavable tripeptide linker.[3][4] The core mechanism of action involves binding to ADAM9 on tumor cells, internalization, and subsequent intracellular release of the potent microtubule-disrupting payload, leading to cell cycle arrest and apoptosis.[1][5] Furthermore, the cell-permeable nature of the payload facilitates a "bystander effect," killing adjacent tumor cells irrespective of their ADAM9 expression status.[1][6] Preclinical studies demonstrated significant anti-tumor activity in various xenograft models.[2][3] However, the clinical development of IMGC936 was discontinued following a Phase 1/2 trial (NCT04622774) as the molecule did not achieve pre-established safety and efficacy benchmarks.[7] This document provides a detailed overview of the molecular composition, mechanism of action, preclinical data, and key experimental protocols related to IMGC936.
Molecular Composition and Design of IMGC936
IMGC936 was engineered as a highly specific and stable ADC. Its key components are:
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Antibody: A humanized IgG1 monoclonal antibody (MGA021) with high affinity for human and cynomolgus monkey ADAM9.[6] The antibody's Fc region incorporates the YTE mutation (M252Y/S254T/T256E), which is designed to enhance binding to the neonatal Fc receptor (FcRn), thereby increasing its plasma half-life and overall exposure.[1][2][4]
-
Payload: A next-generation maytansinoid derivative, DM21. Upon intracellular release, DM21 is processed into its active metabolites, DM51 and DM50.[1][6] These are highly potent microtubule-disrupting agents that induce cell death.
-
Linker: A stable, tripeptide (l-Ala-d-Ala-l-Ala) linker designed to be cleaved by proteases within the lysosomal compartment of the cell.[1][2] This ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only after internalization into the target tumor cell.
-
Conjugation: IMGC936 utilizes site-specific conjugation to engineered cysteine residues at position 442 of the antibody's heavy chains.[1][6] This results in a homogenous product with a drug-to-antibody ratio (DAR) of approximately 2.0, providing a consistent and well-defined therapeutic agent.[1][6]
Core Mechanism of Action
The anti-tumor activity of IMGC936 follows a multi-step, targeted process, culminating in direct cytotoxicity to ADAM9-expressing cells and nearby cells through a bystander effect.
Binding, Internalization, and Trafficking
The process begins with the antibody component of IMGC936 binding with high affinity to the ADAM9 protein expressed on the surface of solid tumor cells.[5] Preclinical studies confirmed that anti-ADAM9 antibodies are rapidly internalized following binding.[1][3] The IMGC936-ADAM9 complex is trafficked to the lysosome, the primary site of ADC degradation and payload release.[1][6]
Payload Release and Activation
Within the acidic and protease-rich environment of the lysosome, the tripeptide linker is cleaved.[1][6] This proteolytic cleavage releases the linker-payload, which is further processed to yield the active, cytotoxic metabolites DM51 and its S-methylated form, DM50.[1]
Cytotoxicity via Microtubule Disruption
The active maytansinoid metabolites, DM50 and DM51, exert their cytotoxic effect by binding to tubulin.[1][5] This binding inhibits the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[5][6]
Bystander Killing Effect
A key feature of the DM21 payload and its metabolites is their ability to diffuse across cell membranes.[1] Once released inside the target ADAM9-positive cell, these metabolites can exit the cell and enter adjacent cells in the tumor microenvironment.[1] This "bystander effect" allows IMGC936 to kill neighboring tumor cells that may have low or no ADAM9 expression, thereby overcoming tumor heterogeneity which is a common mechanism of treatment resistance.[1]
The Target: ADAM9 in Solid Tumors
ADAM9 is a type I transmembrane protein with both proteolytic and cell adhesion functions.[4][8] Its overexpression is noted in a wide range of solid tumors, including non-small cell lung, pancreatic, gastric, breast, and colorectal cancers, and often correlates with poor prognosis and metastasis.[2][9] ADAM9 contributes to cancer progression through several mechanisms:
-
Proteolytic Shedding: The metalloproteinase domain of ADAM9 can cleave and release the ectodomains of various cell surface proteins, such as heparin-binding EGF-like growth factor (HB-EGF), which can activate signaling pathways like the EGFR pathway to promote cell proliferation and migration.[8][9]
-
Non-Proteolytic Functions: The disintegrin domain of ADAM9 can interact with integrins (e.g., β1 integrins) on other cells, facilitating cell-cell and cell-matrix interactions that are crucial for tumor invasion and metastasis.[10]
This dual functionality and its tumor-specific overexpression make ADAM9 an excellent target for an ADC, allowing for selective delivery of a cytotoxic payload.
Preclinical Data and Efficacy
The anti-tumor activity of IMGC936 was extensively evaluated in preclinical models, which provided the rationale for its initial clinical development.
In Vitro Cytotoxicity
IMGC936 demonstrated potent and target-dependent cytotoxicity across a broad panel of ADAM9-positive human cancer cell lines.[3] The activity was found to be over 100-fold greater than a non-targeting control ADC, highlighting its specificity.[11] Cytotoxicity was observed even in cell lines with low levels of ADAM9 expression (approx. 5,000 receptors per cell).[11]
Table 1: In Vitro Cytotoxicity of IMGC936 in ADAM9-Positive Cancer Cell Lines
| Cell Line | Cancer Type | IMGC936 IC₅₀ (nmol/L) | Non-Targeting ADC IC₅₀ (nmol/L) |
|---|---|---|---|
| NCI-H1703 | NSCLC (Squamous) | 0.23 | >100 |
| NCI-H226 | NSCLC (Squamous) | 0.41 | >100 |
| Calu-3 | NSCLC (Adeno) | 0.20 | >100 |
| SK-MES-1 | NSCLC (Squamous) | 0.28 | >100 |
| NCI-H1975 | NSCLC (Adeno) | 2.1 | >100 |
| DLD-1 | Colorectal | 0.76 | >100 |
| Hs 746T | Gastric | 0.70 | >100 |
Data compiled from preclinical publications. The specific source for this compiled table is primarily derived from figures and text in the main preclinical evaluation paper by Loo et al. in Molecular Cancer Therapeutics, 2022.[1]
In Vivo Antitumor Activity
IMGC936 showed compelling, dose-dependent anti-tumor activity in both cell line-derived (CDX) and patient-derived xenograft (PDX) models of various cancers.[1][2] In some models, a single intravenous dose resulted in complete and durable tumor remissions.[12]
Table 2: In Vivo Antitumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models
| PDX Model ID | Cancer Type | Treatment | Outcome | Response Rate |
|---|---|---|---|---|
| CTG-0437 | Triple-Negative Breast Cancer (TNBC) | IMGC936 | Highly Active | 6/7 (86%) |
| CTG-2488 | TNBC | IMGC936 | Highly Active | Not Stated |
| CTG-1883 | TNBC | IMGC936 | Highly Active | Not Stated |
| Multiple Models | NSCLC, Gastric, Colorectal | IMGC936 | Significant Anti-Tumor Activity | Not Stated |
Data compiled from a 2021 AACR poster presentation abstract.[13]
Clinical Development and Discontinuation
A first-in-human, Phase 1/2 open-label study (NCT04622774) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMGC936 in patients with advanced solid tumors, including NSCLC, TNBC, colorectal, and pancreatic cancers.[14][15] The study employed a 3+3 dose-escalation design.[14] However, in March 2024, it was announced that the development of IMGC936 would be discontinued because the molecule did not meet pre-established clinical safety and efficacy benchmarks during the trial.[7]
Key Experimental Protocols
The following sections describe the general methodologies used to characterize the mechanism of action and efficacy of IMGC936.
In Vitro Cytotoxicity Assay (WST-8 Method)
This assay measures cell viability to determine the half-maximal inhibitory concentration (IC₅₀) of the ADC. The WST-8 assay, used in the key preclinical study, is a colorimetric assay based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[1]
Protocol:
-
Cell Seeding: Plate tumor cells (e.g., NCI-H1703) in a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.[16]
-
ADC Treatment: Prepare serial dilutions of IMGC936 and a non-targeting control ADC in culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) to allow the ADC to exert its cytotoxic effect.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[16]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated control wells. Plot viability against ADC concentration (log scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
Bystander Killing Assay (Co-Culture Method)
This assay quantifies the ability of the ADC's payload to kill neighboring, antigen-negative cells.[1]
Protocol:
-
Cell Preparation: Use an ADAM9-positive cell line (e.g., parental NCI-H1975) and an ADAM9-negative counterpart (e.g., CRISPR-edited NCI-H1975/ADAM9 KO) engineered to express a fluorescent protein like RFP or GFP for easy identification.[1][17]
-
Co-Culture Seeding: Plate the ADAM9-negative/RFP-positive cells at a constant number in a 96-well plate. Add the ADAM9-positive cells at varying ratios (e.g., 1:1, 3:1 ADAM9+ to ADAM9-). Include control wells with only ADAM9-negative cells.
-
ADC Treatment: Treat the co-cultures with a fixed, high concentration of IMGC936 (a concentration that is cytotoxic to ADAM9+ cells but has minimal effect on ADAM9- cells in monoculture).[17]
-
Incubation: Incubate for 96-144 hours.
-
Viability Measurement: Measure the viability of the ADAM9-negative/RFP-positive population by reading the fluorescence intensity on a plate reader.[18]
-
Data Analysis: Compare the viability (fluorescence) of the ADAM9-negative cells in co-culture to their viability in monoculture. A significant decrease in viability in the co-culture indicates a bystander effect.[17]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the phase of cell cycle arrest induced by the ADC. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell via flow cytometry.
Protocol:
-
Cell Treatment: Culture an ADAM9-positive cell line (e.g., NCI-H1703) and treat with IMGC936 (e.g., 10 nmol/L) or a vehicle control for 24-48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 2 hours on ice.[19]
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Measure the fluorescence intensity of PI on a linear scale.
-
Data Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit LT) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
In Vivo Xenograft Efficacy Study
These studies evaluate the anti-tumor activity of the ADC in a living organism using either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[20][21]
Protocol:
-
Model Establishment: Implant human tumor cells (CDX) or patient tumor fragments (PDX) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID).[20][22]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=5-10 per group) with similar average tumor volumes. Groups typically include a vehicle control, a non-targeting ADC control, and one or more dose levels of IMGC936.[20]
-
Dosing: Administer the ADCs intravenously (IV) according to the planned schedule (e.g., a single dose or repeat doses).
-
Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[20][23]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when pre-defined toxicity endpoints are met.[20]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) or report outcomes like partial or complete responses (tumor regression).[23][24]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macrogenics.com [macrogenics.com]
- 4. macrogenics.com [macrogenics.com]
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- 6. researchgate.net [researchgate.net]
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- 8. The pleiotropic roles of ADAM9 in the biology of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting ADAM9 with IMGC936: A Promising Anti-Tumor Strategy [synapse.patsnap.com]
- 13. ir.macrogenics.com [ir.macrogenics.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Study Details Page [abbvieclinicaltrials.com]
- 16. abcam.com [abcam.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 23. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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